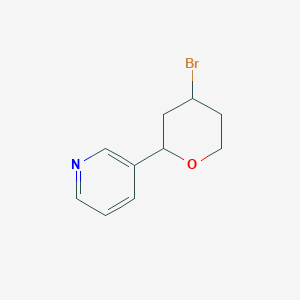

3-(4-Bromooxan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

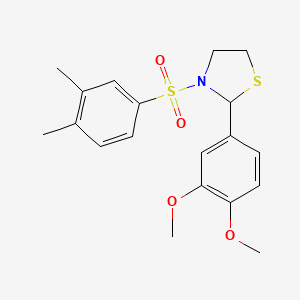

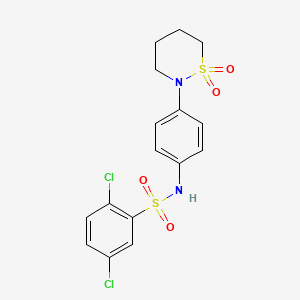

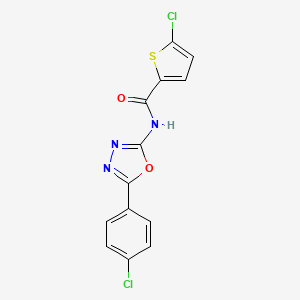

“3-(4-Bromooxan-2-yl)pyridine” is a chemical compound with the CAS Number: 1909337-25-2 . It has a molecular weight of 242.12 . The IUPAC name for this compound is 3-(4-bromotetrahydro-2H-pyran-2-yl)pyridine .

Molecular Structure Analysis

The InChI code for “3-(4-Bromooxan-2-yl)pyridine” is 1S/C10H12BrNO/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6H2 . This indicates the presence of a bromine atom, an oxygen atom, and a nitrogen atom in the molecule.Physical And Chemical Properties Analysis

“3-(4-Bromooxan-2-yl)pyridine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Proton Transfer Studies

Studies on derivatives of pyridine, such as 2-(1H-pyrazol-5-yl)pyridine and its bromo-substituted variants, have contributed significantly to understanding proton transfer mechanisms. These compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. This research highlights the complexity of proton transfer processes and their dependence on molecular structure and solvent environment (Vetokhina et al., 2012).

Antibacterial Activity

The synthesis of novel cyanopyridine derivatives from bromo-substituted pyridines has shown promising antibacterial properties. These compounds, tested against various aerobic and anaerobic bacteria, demonstrated significant antimicrobial activity, suggesting potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).

Organic Synthesis and Chemical Reactivity

Bromo-substituted pyridines serve as substrates for creating diverse chemical structures. Their reactivity has been harnessed in various synthesis strategies, including Suzuki cross-coupling reactions, to develop novel pyridine derivatives with potential applications in materials science, catalysis, and pharmaceuticals. These studies provide insights into the versatility of pyridine derivatives in organic synthesis (Ahmad et al., 2017).

Surface Chemistry and Catalysis

The interaction of pyridine derivatives with doped silica surfaces has been explored to understand the generation of Brønsted and Lewis acid sites. This research contributes to our knowledge of surface chemistry and catalysis, showing how modifications at the molecular level can influence the acidity and reactivity of materials (Connell & Dumesic, 1987).

Coordination Chemistry

Derivatives of pyridine, including bromo-substituted compounds, play a crucial role in coordination chemistry. They have been employed as ligands in complex synthesis, demonstrating unique properties such as luminescent behavior and thermal and photochemical spin-state transitions. These findings have applications in materials science, particularly in the development of sensors and switches (Halcrow, 2005).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-bromooxan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRRLBRBTLEKED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1Br)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromooxan-2-yl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]thiazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2712044.png)

![Tert-butyl 4-[1-(but-2-ynoylamino)ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2712049.png)

![N-(3,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B2712050.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2712054.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-methoxycyclobutane-1-carboxamide](/img/structure/B2712059.png)